1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine
Description
1-(Cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is a synthetic heterocyclic compound featuring a four-membered azetidine ring (a saturated nitrogen-containing ring) with two distinct substituents: a cyclohex-3-ene carbonyl group at position 1 and a (furan-2-yl)methanesulfonyl group at position 3. The azetidine core introduces significant ring strain due to its small size, which can influence both reactivity and conformational stability .
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c17-15(12-5-2-1-3-6-12)16-9-14(10-16)21(18,19)11-13-7-4-8-20-13/h1-2,4,7-8,12,14H,3,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZQMPFVXJUIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or by the Diels-Alder reaction between 1,3-butadiene and ethylene.
Introduction of the Furan Ring: The furan ring can be introduced via the reaction of furfural with a suitable nucleophile.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable amine with an alkyl halide.
Coupling Reactions: The final step involves coupling the cyclohexene, furan, and azetidine rings through a series of condensation reactions, often using reagents such as sulfonyl chlorides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the cyclohexene ring, converting it to cyclohexane.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine involves its interaction with specific molecular targets such as enzymes or receptors. The furan ring can engage in π-π interactions, while the azetidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
To contextualize the unique properties of 1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine, a comparative analysis with structurally related compounds is provided below.
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Azetidine vs. Larger Heterocycles : Compared to five-membered pyrazole or pyrazoline derivatives (), the azetidine core in the target compound exhibits greater ring strain, which may enhance reactivity but reduce metabolic stability .
- Sulfonyl Group Positioning : The (furan-2-yl)methanesulfonyl group at position 3 contrasts with cyclopropylsulfonyl at position 1 in . This positional difference could alter electronic effects (e.g., sulfonyl’s electron-withdrawing impact on the azetidine nitrogen) and steric interactions .
- Furan vs. Naphthofuran : The simpler furan group in the target compound likely improves solubility compared to bulkier naphthofuran derivatives (), though it may reduce aromatic stacking interactions .
Biological Activity
1-(Cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : C15H19NO4S
- Molecular Weight : 309.4 g/mol
- CAS Number : 1798036-10-8
The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide moiety in the structure suggests potential inhibition of carbonic anhydrases (CAs), which are critical for numerous physiological processes.
Inhibition Studies
Recent studies have shown that compounds with similar sulfonamide structures exhibit significant inhibitory effects on carbonic anhydrases. For instance, a panel of sulfonamides was tested against different isoforms of carbonic anhydrases from Sordaria macrospora, revealing inhibition constants (KIs) in the range of 54–95 nM for effective inhibitors . This indicates that our compound may also exhibit similar inhibitory profiles.
Biological Activity Data
Case Studies
- Antimicrobial Activity : A study explored the antibacterial effects of various furan derivatives, noting that compounds with furan rings exhibited promising results against Gram-positive bacteria. This suggests that our compound could be investigated for similar antimicrobial properties.
- Enzyme Kinetics : Research on sulfonamide derivatives indicated that structural modifications significantly affect their inhibitory potency against carbonic anhydrases. The presence of the furan and cyclohexene moieties in our compound may enhance its binding affinity and selectivity for specific isoforms.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine, and how can they be addressed methodologically?
- Answer : The synthesis involves constructing the azetidine ring while introducing the cyclohexenyl carbonyl and furyl sulfonyl groups. Key challenges include:
- Steric hindrance : The bulky substituents may impede azetidine ring closure. Use of microwave-assisted synthesis or high-pressure conditions can enhance reaction efficiency .
- Functional group compatibility : Protecting groups (e.g., tert-butoxycarbonyl for amines) may be required during sulfonylation or acylation steps .
- Characterization : Confirm structural integrity via /-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what data discrepancies should researchers anticipate?
- Answer :
- NMR : -NMR can detect conformational isomerism in the azetidine ring (e.g., chair vs. boat conformations). Discrepancies in coupling constants may arise due to dynamic ring puckering .
- IR : Validate carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350/1150 cm) groups. Overlapping peaks from the furan ring may require deconvolution .
- Mass spectrometry : Isotopic patterns for chlorine (if present in analogs) or sulfur must be distinguished from background noise .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction conditions for this compound?
- Answer :
- DFT calculations : Predict transition states for azetidine ring formation or sulfonylation steps to identify energetically favorable pathways (e.g., B3LYP/6-31G* level) .
- Solvent effects : Use COSMO-RS simulations to select solvents that stabilize intermediates (e.g., DMF for polar transition states) .
- Conformational analysis : Molecular dynamics (MD) simulations can model the azetidine ring's flexibility and its impact on biological target binding .
Q. What experimental design strategies are recommended for studying its biological interactions, given potential structural analogs?
- Answer :
- In vitro assays : Prioritize enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence polarization or surface plasmon resonance (SPR). Include positive controls (e.g., known azetidine-based inhibitors) and validate dose-response curves with Hill slope analysis .
- Negative controls : Test the furan sulfonyl group alone to isolate its contribution to activity versus the full molecule .
- Data normalization : Account for solvent effects (e.g., DMSO cytotoxicity) using vehicle-only controls .
Q. How should researchers resolve contradictions in stability data for this compound under varying pH conditions?
- Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, then monitor degradation products via LC-MS.
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C) .
- Buffer selection : Phosphate buffers may catalyze hydrolysis of the sulfonyl group; use non-nucleophilic buffers (e.g., Tris) for pH-dependent studies .
Methodological Recommendations
- Synthetic optimization : Employ design of experiments (DoE) to screen variables (temperature, catalyst loading) and identify robust conditions .
- Data validation : Cross-reference computational predictions (e.g., NMR chemical shifts via ACD/Labs) with experimental data to flag outliers .
- Biological assays : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, complementing kinetic data from SPR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
